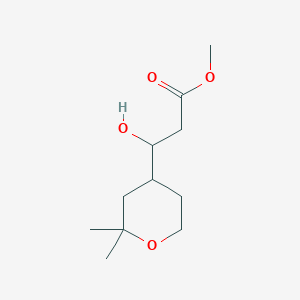
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide, also known as DAA-1106, is a compound that has been widely studied for its potential applications in the field of neuroscience. DAA-1106 belongs to the class of compounds known as arylamides, which have been shown to have a range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide is not fully understood, but it is believed to act as a partial agonist of the PBR. When N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide binds to the PBR, it induces a conformational change in the receptor that leads to the activation of downstream signaling pathways. These pathways are involved in a range of neurological processes, including inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which are believed to contribute to the development of neurological disorders. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide has also been shown to promote the survival of neurons and to enhance their function. These effects make N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide a promising candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide in lab experiments is its high selectivity for the PBR. This allows researchers to study the function of the PBR in isolation and to better understand its role in neurological disorders. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are many potential future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide. One area of focus could be on the development of more potent and selective compounds that target the PBR. Another area of focus could be on the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide as a tool compound to study the role of the PBR in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, there is potential for the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide in the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide involves the reaction of 3-fluoroaniline with 9,10-anthraquinone in the presence of a palladium catalyst. This reaction results in the formation of the intermediate compound N-(9,10-dihydro-9,10-dioxo-2-anthryl)-3-fluoroaniline, which is then treated with acetic anhydride to produce the final product, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide. This synthesis method has been optimized to produce high yields of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide with good purity.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to bind selectively to the peripheral benzodiazepine receptor (PBR), which is expressed in high concentrations in the brain and is involved in a range of neurological processes. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide has been used as a tool compound to study the function of the PBR and its role in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO3/c22-13-5-3-4-12(10-13)21(26)23-14-8-9-17-18(11-14)20(25)16-7-2-1-6-15(16)19(17)24/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJYLUDLVNGYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-thiazol-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5056766.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056774.png)
![N'-(3-methoxypropyl)-N-methyl-N-(2-phenoxyethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5056775.png)
![2-(4-tert-butylphenoxy)-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5056777.png)

![5,10-diacetyl-3,8-dimethyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5056802.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5056810.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5056817.png)
![6-(2-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5056835.png)

![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5056848.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5056861.png)

